molecular formula C16H19F3O2 B2407158 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 2247103-25-7

2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2407158
CAS No.: 2247103-25-7
M. Wt: 300.321
InChI Key: MLSTVBIWDUHMAA-UHFFFAOYSA-N
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Description

“2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid” is a chemical compound with the CAS Number: 2247103-25-7 . It has a molecular weight of 300.32 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-cyclohexyl-3-(3-(trifluoromethyl)phenyl)propanoic acid . The InChI code for this compound is 1S/C16H19F3O2/c17-16(18,19)13-8-4-5-11(9-13)10-14(15(20)21)12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2,(H,20,21) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 300.32 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Synthesis and Reactivity Studies

  • Synthesis of Tetrahydropyrimidoquinoline Derivatives : The compound has been used in the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which is further reactive towards various chemicals, showing potential in chemical synthesis and antimicrobial applications (Elkholy & Morsy, 2006).

  • Building Block in Synthetic Routes : It serves as a component in various synthetic routes, such as diazotation of phenylalanine and phenyl ring hydrogenation, highlighting its versatility in organic synthesis (Storz et al., 2003).

Pharmaceutical and Medicinal Chemistry

  • Design of New Drugs : The compound plays a role in the design of new drug compounds, particularly in the synthesis of pseudopeptidic and benzodiazepines, which are crucial in pharmaceutical research (Lecinska et al., 2010).

  • Quantification in Biomedical Research : It is used in the development of analytical methods for quantification in biomedical research, particularly in studying cytotoxic activity towards human leukemic cell lines (Tubić et al., 2017).

Materials Science and Chemistry

  • Polymer Chemistry : The compound finds applications in polymer chemistry, for instance, in the synthesis of polybenzoxazine, indicating its role in materials science (Trejo-Machin et al., 2017).

  • Optoelectronic Properties : Its derivatives are studied for their optoelectronic properties, relevant in the field of materials science and engineering (Fonkem et al., 2019).

Catalysis and Chemical Reactions

  • Catalytic Applications : It is involved in various chemical reactions, such as alkylation, indicating its potential in catalysis and organic synthesis (Molnár et al., 2003).

  • Role in Asymmetric Synthesis : Its derivatives are used in asymmetric synthesis, essential in developing pharmaceuticals (Choi et al., 2010).

Safety and Hazards

The compound has been classified with the following hazard statements: H303, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3O2/c17-16(18,19)13-8-4-5-11(9-13)10-14(15(20)21)12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSTVBIWDUHMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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